(4-Isopropoxy-3-methoxyphenyl)methanol

Description

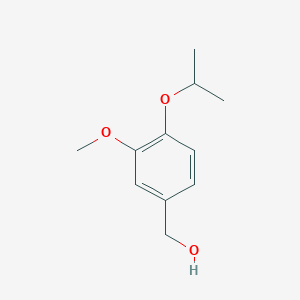

(4-Isopropoxy-3-methoxyphenyl)methanol is a substituted benzyl alcohol derivative featuring methoxy and isopropoxy groups at the 3- and 4-positions of the aromatic ring, respectively. This compound serves as a critical intermediate in organic synthesis, particularly in constructing complex heterocyclic systems such as pyrroles, chromeno-pyrrolo-isoquinolinones, and esters . Its structural attributes—specifically the electron-donating methoxy and bulky isopropoxy groups—influence its reactivity, solubility, and applications in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name |

(3-methoxy-4-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-6,8,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPYAKQHQXEJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Isopropoxy-3-methoxyphenyl)methanol typically involves the protection of hydroxyl groups, bromine substitution, etherification, and deprotection steps . For instance, p-methyl phenol can be used as a starting material, undergoing hydroxyl protection, bromine substitution, etherification, and finally deprotection to yield the desired product .

Industrial Production Methods: Industrial production methods for (4-Isopropoxy-3-methoxyphenyl)methanol are designed to be cost-effective and efficient. The process involves using inexpensive raw materials and solvents, with high selectivity and yield at each step of the reaction . The reaction conditions are mild, making the method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (4-Isopropoxy-3-methoxyphenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize (4-Isopropoxy-3-methoxyphenyl)methanol to the corresponding aldehyde or carboxylic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce (4-Isopropoxy-3-methoxyphenyl)methanol to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium ethoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include the corresponding aldehydes, carboxylic acids, and alcohols, depending on the reaction conditions and reagents used .

Scientific Research Applications

(4-Isopropoxy-3-methoxyphenyl)methanol applications in scientific research are varied, highlighting its potential in diverse fields. This compound, characterized by an isopropoxy and a methoxy group on a phenyl ring, serves as a building block in synthesizing complex molecules with biological activities.

Chemical Properties and Synthesis

(4-Isopropoxy-3-methoxyphenyl)methanol has the IUPAC name (4-isopropoxy-3-methoxyphenyl)methanol and the InChI code 1S/C11H16O3/c1-8(2)14-10-5-4-9(7-12)6-11(10)13 . The presence of both isopropoxy and methoxy groups distinguishes it from similar compounds, potentially enhancing its solubility and reactivity. The synthesis of (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride, a compound structurally related to (4-Isopropoxy-3-methoxyphenyl)methanol, typically involves multi-step organic reactions.

Applications

- Pharmaceutical Research: (4-Isopropoxy-3-methoxyphenyl)methanol can be a lead compound for drug development targeting specific biological pathways.

- Synthesis of Isoxazole Derivatives: It is used in the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones, which are screened for anticancer activity .

- Component in catalyst creation: It is used in the creation of catalysts utilizing a solvent medium based on agro-waste .

- Antimicrobial and Antibiotic Agents: It may be used in the synthesis of naphthopyranquinones, which have demonstrated potential as antimicrobial and antibiotic agents .

- Building block for complex molecules: It serves as a crucial building block in the creation of molecules with biological activities.

Structurally Similar Compounds

Several compounds share structural similarities with (4-Isopropoxy-3-methoxyphenyl)methanol:

- (4-Isopropoxy-3-methoxybenzyl)amine: Lacks the methanamine structure and is more lipophilic.

- (4-Isopropoxy-3-methoxyphenyl)methanamine: Amine group instead of a hydroxyl group.

- (4-Methoxyphenyl)methanamine: Simpler structure lacking the isopropoxy group.

Related Research

- Anticancer Research: Related compounds, such as {4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol, have demonstrated anticancer properties by inducing apoptosis and disrupting mitochondrial functions in cancer cell lines.

- Isoxazole Derivatives: Isoxazole derivatives synthesized using related compounds have shown excellent anticancer activity against lung cancer cells and exhibit antioxidant properties .

- Pyrrole Derivatives: 3-aroyl-1-arylpyrrole derivatives with methoxyphenyl groups have been investigated as potential anticancer agents, showing potent tubulin polymerization inhibition .

- Transaminase-Mediated Synthesis: Transaminases have been used to synthesize disubstituted 1-(3',4'-disubstituted phenyl) ethylamines, which are drug-like compounds .

- Mechanochemical Synthesis: 4-methoxybenzaldehyde, a compound with a similar methoxyphenyl group, is used to synthesize organic compounds with sustainable catalytic protocols .

Mechanism of Action

The mechanism of action of (4-Isopropoxy-3-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares (4-Isopropoxy-3-methoxyphenyl)methanol with analogs differing in substituent groups:

*Calculated based on formula C₁₁H₁₆O₃.

Key Observations :

- Polarity and Solubility: The isopropoxy group increases lipophilicity compared to methoxy or hydroxyl groups, enhancing solubility in organic solvents.

- Steric Effects : The bulky isopropoxy group in the parent compound may hinder electrophilic aromatic substitution but favors coupling reactions (e.g., with boronic acids in Suzuki-Miyaura reactions) .

(4-Isopropoxy-3-methoxyphenyl)methanol:

- Used as a boronic acid precursor (e.g., 4-isopropoxy-3-methoxyphenylboronic acid) to synthesize N-benzenesulfonyl pyrrole derivatives (74% yield) .

- Incorporated into chromeno-pyrrolo-isoquinolinones via DDQ oxidation (96% yield) .

Analogous Compounds:

- (4-Isopropyl-3-methoxyphenyl)methanol: Employed as a reference standard for quality control under regulatory guidelines (USP, EMA) due to its well-characterized structure .

- Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate hydrochloride: A derivative used in peptide-mimetic synthesis, highlighting the versatility of the parent alcohol in introducing functionalized side chains .

Analytical and Spectroscopic Data

- 13C NMR: The parent compound exhibits distinct shifts for methoxy (δ 55.9–56.2 ppm) and isopropoxy (δ 61.0 ppm) groups, differentiating it from analogs like (4-Isopropyl-3-methoxyphenyl)methanol, where isopropyl carbons resonate at δ ~22–34 ppm .

- HRMS: For (4-Isopropoxy-3-methoxyphenyl)methanol-derived pyrroles, HRMS data (e.g., m/z 510.15865) confirm successful coupling , whereas brominated analogs show isotopic patterns indicative of bromine (e.g., m/z 231.06 for [M+H]+ in (3-Bromo-4-methoxyphenyl)methanol) .

Commercial Availability and Stability

- In contrast, (4-Isopropyl-3-methoxyphenyl)methanol remains available as a reference standard, reflecting its stability and regulatory compliance .

Biological Activity

(4-Isopropoxy-3-methoxyphenyl)methanol, a compound characterized by the presence of isopropoxy and methoxy groups on a phenolic structure, has garnered attention in recent pharmacological studies. Its molecular formula is C₁₁H₁₈O₂, and it is hypothesized to exhibit various biological activities, including potential therapeutic effects. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The unique structure of (4-Isopropoxy-3-methoxyphenyl)methanol contributes to its biological properties. The presence of both isopropoxy and methoxy groups enhances its solubility and reactivity, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈O₂ |

| Molecular Weight | 182.26 g/mol |

| Solubility | Soluble in organic solvents; moderate solubility in water |

Neurotransmitter Interaction

Preliminary studies suggest that (4-Isopropoxy-3-methoxyphenyl)methanol may influence neurotransmitter systems. Its structural similarity to known pharmacological agents indicates potential activity in modulating neurotransmitter release or receptor binding.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the compound's potential as an anticancer agent. Although specific data for (4-Isopropoxy-3-methoxyphenyl)methanol is scarce, related compounds have demonstrated significant cytotoxic effects against cancer cell lines, suggesting that further investigation into this compound's anticancer potential is warranted .

Case Studies and Research Findings

- Neuropharmacological Effects : A study exploring the effects of phenolic compounds on neurotransmitter systems found that similar structures could enhance dopamine receptor activity, potentially indicating a pathway for (4-Isopropoxy-3-methoxyphenyl)methanol as a neuroactive agent .

- Inflammation Models : In a model assessing the anti-inflammatory effects of phenolic compounds, derivatives similar to (4-Isopropoxy-3-methoxyphenyl)methanol showed reduced levels of pro-inflammatory cytokines, suggesting a possible mechanism for its anti-inflammatory activity.

- Cytotoxicity Against Cancer Cells : Research on structurally related compounds revealed significant cytotoxicity against several cancer cell lines, including MCF-7 and HeLa cells. These findings highlight the need for targeted studies on (4-Isopropoxy-3-methoxyphenyl)methanol to assess its potential in cancer therapy .

Q & A

Basic Questions

Q. What safety protocols are recommended for handling (4-Isopropoxy-3-methoxyphenyl)methanol in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Ensure adequate ventilation to minimize inhalation of aerosols or vapors .

- Store in a dry, cool area (room temperature) away from ignition sources. Use inert gas purging for large-scale storage to prevent oxidation .

- In case of spills, contain the material using absorbents (e.g., vermiculite) and dispose of it as hazardous waste. Avoid washing into drains .

Q. What synthetic routes are available for (4-Isopropoxy-3-methoxyphenyl)methanol?

- Methodological Answer :

- Etherification followed by reduction : Start with 4-isopropoxy-3-methoxybenzaldehyde, reduce the aldehyde group to a primary alcohol using NaBH₄ or LiAlH₄ in anhydrous THF. Monitor reaction progress via TLC .

- Optimization : Adjust reaction temperature (e.g., 0–25°C) and stoichiometric ratios (e.g., 1.2 equivalents of reducing agent) to improve yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are suitable for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., isopropoxy and methoxy groups) and alcohol proton resonance .

- Chromatography : Employ HPLC with a C18 column (mobile phase: methanol/water, 70:30 v/v) or GC-MS to assess purity and detect impurities .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 196.1464 for C₁₁H₁₆O₃) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the thermochemical properties of (4-Isopropoxy-3-methoxyphenyl)methanol?

- Methodological Answer :

- Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate bond dissociation energies, ionization potentials, and heat of formation. Validate against experimental data (e.g., combustion calorimetry) .

- Employ Gaussian or ORCA software with a 6-311++G(d,p) basis set for geometry optimization. Compare results with analogous compounds (e.g., 4-methoxybenzyl alcohol) to identify substituent effects .

Q. How can structural discrepancies in reported biological activities of derivatives be resolved?

- Methodological Answer :

- Conduct systematic structure-activity relationship (SAR) studies : Synthesize derivatives with controlled modifications (e.g., varying isopropoxy/methoxy positions) and test against standardized assays (e.g., antimicrobial disk diffusion) .

- Use statistical tools (e.g., ANOVA) to analyze dose-response data and identify confounding variables (e.g., solvent polarity in bioassays) .

Q. What strategies optimize biocatalytic synthesis for sustainable production?

- Methodological Answer :

- Screen enzymes (e.g., alcohol dehydrogenases) for regioselective reduction of ketone intermediates. Use immobilized enzymes in flow reactors to enhance reusability .

- Employ green solvents (e.g., cyclopentyl methyl ether) and monitor environmental metrics (e.g., E-factor) to minimize waste .

Q. How can in silico models predict metabolic pathways and environmental persistence?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.